Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate is a complex organic compound with a molecular formula of C16H19N3O3S and a molecular weight of 333.41 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidin-4-one core. The cyclopropyl group and methyl groups are introduced through subsequent reactions, often involving cyclization and oxidation processes.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antiviral, antibacterial, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents and functional groups.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups are structurally related and may exhibit similar biological activities.
Uniqueness: Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate stands out due to its specific combination of substituents and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
ethyl 2-(1-cyclopropyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-12(20)8-23-16-18-15(21)13-9(2)7-10(3)17-14(13)19(16)11-5-6-11/h7,11H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPHWXUNMMEJBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)C2=C(N1C3CC3)N=C(C=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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